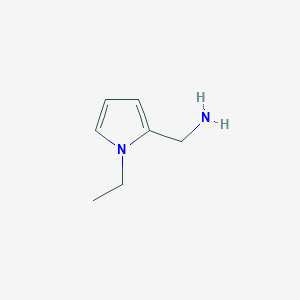

(1-Ethyl-1H-pyrrol-2-yl)methanamine

Descripción

Propiedades

Fórmula molecular |

C7H12N2 |

|---|---|

Peso molecular |

124.18 g/mol |

Nombre IUPAC |

(1-ethylpyrrol-2-yl)methanamine |

InChI |

InChI=1S/C7H12N2/c1-2-9-5-3-4-7(9)6-8/h3-5H,2,6,8H2,1H3 |

Clave InChI |

FFFHBHWCZONDKN-UHFFFAOYSA-N |

SMILES canónico |

CCN1C=CC=C1CN |

Origen del producto |

United States |

Technical Guide: Determining the Solubility Profile of (1-Ethyl-1H-pyrrol-2-yl)methanamine in Organic Solvents

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is fundamental to successful drug development and process chemistry.[1][2] Poor solubility can impede formulation, lead to low bioavailability, and create significant challenges in purification and scale-up.[3][4] This guide provides a comprehensive framework for characterizing the solubility of the novel compound (1-Ethyl-1H-pyrrol-2-yl)methanamine. We will detail the theoretical underpinnings of solubility, present a robust, step-by-step protocol for experimental determination using the gold-standard isothermal shake-flask method, and discuss the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for informed decision-making in research and development environments.

Introduction to (1-Ethyl-1H-pyrrol-2-yl)methanamine

(1-Ethyl-1H-pyrrol-2-yl)methanamine is a heterocyclic amine containing a pyrrole core, an ethyl group on the nitrogen, and a methanamine substituent. Its structure suggests a unique polarity profile: the pyrrole ring offers aromatic character, the N-H and C-N bonds of the aminomethyl group provide sites for hydrogen bonding, and the ethyl group introduces lipophilicity.

This combination of features makes it a valuable building block in medicinal chemistry. However, this same structural complexity makes its solubility behavior non-obvious. Predicting its dissolution in a range of organic solvents—from nonpolar hydrocarbons to polar protic alcohols—is challenging. Therefore, empirical determination of its solubility is not just recommended; it is a necessity for its effective utilization.[2]

This guide will establish a definitive protocol to quantify the thermodynamic equilibrium solubility of this compound across a panel of pharmaceutically relevant organic solvents.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This concept states that substances with similar intermolecular forces are more likely to be miscible. For (1-Ethyl-1H-pyrrol-2-yl)methanamine, we must consider:

-

Hydrogen Bonding: The primary amine (-CH₂NH₂) is a strong hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., methanol, ethanol) are expected to be effective.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen atoms. Polar aprotic solvents (e.g., acetonitrile, acetone) will interact favorably through these forces.

-

Van der Waals Forces: The ethyl group and the pyrrole ring's hydrocarbon backbone will interact via weaker van der Waals forces, allowing for some solubility in less polar solvents (e.g., dichloromethane, ethyl acetate).

A carefully selected panel of solvents covering a range of polarities and hydrogen bonding capabilities is essential for building a comprehensive solubility profile.

Caption: Interaction model between the solute and representative solvents.

Experimental Determination of Thermodynamic Solubility

To ensure the highest data quality, we will employ the isothermal shake-flask method. This technique is considered the gold standard for determining equilibrium solubility and is recommended by multiple regulatory bodies.[6][7][8] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.[6][9]

Materials and Equipment

-

Solute: (1-Ethyl-1H-pyrrol-2-yl)methanamine (purity >98%)

-

Solvents: HPLC-grade or equivalent purity (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

-

Equipment:

-

Analytical balance (4 decimal places)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge or 0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Calibrated pipettes

-

HPLC-UV or UPLC-MS system for quantification[5]

-

Class A volumetric flasks

-

Experimental Workflow Diagram

Caption: Workflow for isothermal shake-flask solubility determination.

Step-by-Step Protocol: Isothermal Shake-Flask Method

Causality and Self-Validation: This protocol is designed to be self-validating. Running experiments in triplicate ensures precision. The extended equilibration time (with sampling at multiple time points, if necessary) confirms that true thermodynamic equilibrium, not a kinetic or supersaturated state, has been reached.[10] Visual confirmation of excess solid at the end of the experiment is a critical validation step.

-

Preparation (Triplicate Samples):

-

Accurately weigh approximately 20-30 mg of (1-Ethyl-1H-pyrrol-2-yl)methanamine directly into a 4 mL glass vial. The key is to ensure an excess of solid remains after equilibrium is reached.[8]

-

Using a calibrated pipette, add 2.0 mL of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a moderate speed (e.g., 200 rpm) for at least 24 hours. A 48-hour period is recommended to ensure equilibrium for compounds that dissolve slowly.[8] The agitation must be sufficient to keep the solid suspended but not so vigorous as to cause splashing.[7]

-

-

Sample Separation:

-

After equilibration, visually confirm that excess solid remains at the bottom of each vial. If no solid is present, the experiment must be repeated with more solute.

-

Let the vials stand for 30 minutes to allow the solid to settle.

-

Carefully draw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

-

-

Quantification (HPLC-UV):

-

Calibration: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Perform a serial dilution to create a set of at least five calibration standards.[5]

-

Analysis: Inject the calibration standards and the filtered sample supernatants (appropriately diluted) onto the HPLC system.

-

Calculation: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to determine the concentration of the compound in the prepared samples.[5]

-

Illustrative Data and Analysis

(Note: The following data is hypothetical and serves to illustrate how experimental results would be presented and interpreted. Actual experimental data would need to be generated by following the protocol above.)

Quantitative Solubility Data for (1-Ethyl-1H-pyrrol-2-yl)methanamine at 25°C

| Solvent | Solvent Type | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 32.7 | > 200 (Freely Soluble) | > 1.64 |

| Ethanol | Polar Protic | 24.5 | 155.8 | 1.28 |

| Acetonitrile | Polar Aprotic | 37.5 | 98.3 | 0.81 |

| Acetone | Polar Aprotic | 20.7 | 75.1 | 0.62 |

| Ethyl Acetate | Intermediate | 6.0 | 22.5 | 0.18 |

| Dichloromethane | Nonpolar | 9.1 | 15.4 | 0.13 |

| Toluene | Nonpolar | 2.4 | 3.1 | 0.03 |

| Heptane | Nonpolar | 1.9 | < 0.1 (Insoluble) | < 0.001 |

Interpretation and Discussion

The illustrative data shows a clear trend consistent with the theoretical framework.

-

High Solubility in Polar Protic Solvents: The compound is freely soluble in methanol and highly soluble in ethanol. This is driven by the strong hydrogen bonding interactions between the solvent's hydroxyl group and the compound's amine group.

-

Good Solubility in Polar Aprotic Solvents: Acetonitrile and acetone also demonstrate good solvating power. This is attributed to the favorable dipole-dipole interactions with the polar pyrrole-methanamine structure.

-

Decreasing Solubility with Polarity: As the solvent polarity decreases (Ethyl Acetate, DCM, Toluene), the solubility drops significantly. The energy gained from the weaker van der Waals interactions is insufficient to overcome the strong intermolecular forces holding the solute molecules together in the solid state.

-

Insolubility in Nonpolar Solvents: The compound is practically insoluble in heptane, a nonpolar alkane, which lacks any effective mechanism to interact with the polar functional groups of the solute.

Implications for Drug Development and Process Chemistry

The solubility profile is a critical dataset that informs several downstream activities:

-

Pre-formulation: High solubility in solvents like ethanol suggests that developing oral liquid formulations may be feasible.[1]

-

Process Chemistry: For purification via crystallization, a solvent system where the compound has high solubility at elevated temperatures but lower solubility at room temperature would be ideal. A mixture of ethanol and an anti-solvent like heptane could be a promising starting point for such development.

-

Analytical Method Development: The high solubility in acetonitrile and methanol confirms their suitability as sample diluents for HPLC and other analytical techniques.[11]

Conclusion

This guide has established a comprehensive, scientifically rigorous protocol for determining the solubility of (1-Ethyl-1H-pyrrol-2-yl)methanamine in organic solvents. By grounding the experimental design in the theoretical principles of molecular interactions and employing the gold-standard isothermal shake-flask method, researchers can generate high-quality, reliable data. This data is indispensable for accelerating drug discovery and enabling robust chemical process development.

References

- Test No. 105: Water Solubility. OECD. [URL: https://www.oecd-ilibrary.

- Determining the water solubility of difficult-to-test substances: A tutorial review. Journal of Cheminformatics. [URL: https://jcheminf.biomedcentral.com/articles/10.1186/s13321-019-0354-y]

- The Importance of Solubility for New Drug Molecules. EC Pharmacology and Toxicology. [URL: https://www.ecronicon.com/ecpt/pdf/ECPT-09-00589.pdf]

- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In: Pharmaceutical Formulation: The Science and Technology of Dosage Forms. [URL: https://www.researchgate.net/publication/284168019_Role_of_Solubility_Permeability_and_Absorption_in_Drug_Discovery_and_Development]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://dissolutiontech.com/2014/201402/dt201402_a01.html]

- Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. [URL: https://www.wuxiapptec.com/knowledge/drug-solubility-testing-helps-discovery-development]

- Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3399483/]

- Good HPLC practice guide. Chromservis. [URL: https://www.chromservis.eu/i/good-hplc-practice-guide-v6887]

- Shake-Flask Solubility Assay. Enamine. [URL: https://enamine.net/adme-tox/phys-chem-profiling/shake-flask-solubility-assay]

- Annex 4: Biopharmaceutics Classification System-based biowaiver. World Health Organization (WHO). [URL: https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/production/trs1019-annex4-bcs-biowaiver.pdf]

- Best Solvent Practices for HPLC Analysis. Advent Chembio. [URL: https://adventchembio.com/best-solvent-practices-for-hplc-analysis/]

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [URL: https://pharmaguru.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [URL: https://www.scielo.br/j/bjps/a/Y7r8k6W3vJ7B4gN7kXyq4gD/?lang=en]

- Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. LCGC International. [URL: https://www.chromatographyonline.com/view/key-factors-sample-diluent-selection-hplc-assays-active-pharmaceutical-ingredients]

- (1H-pyrrol-2-yl)methanamine | C5H8N2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10996966]

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmpas.com [jmpas.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

- 8. scielo.br [scielo.br]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Technical Safety and Handling Guide for (1-Ethyl-1H-pyrrol-2-yl)methanamine

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for (1-Ethyl-1H-pyrrol-2-yl)methanamine. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds.

Preamble: Navigating Data Gaps with Chemical-Class-Based Hazard Assessment

A specific, publicly available Safety Data Sheet (SDS) for (1-Ethyl-1H-pyrrol-2-yl)methanamine is not readily found. In such instances, a prudent and scientifically rigorous approach is to extrapolate safety and handling protocols from a well-characterized, structurally analogous compound. The primary hazardous characteristics of this molecule are dictated by the aminomethylpyrrole functional group. The parent compound, (1H-pyrrol-2-yl)methanamine (CAS 64608-72-6), provides the most relevant and authoritative safety data for this analysis. The addition of an ethyl group to the pyrrole nitrogen is not expected to fundamentally alter the corrosive nature of the amine moiety, which is the principal driver of its hazard profile. This guide is therefore constructed upon the foundation of data for this parent compound, supplemented with established best practices for handling corrosive organic amines.

Hazard Identification and Risk Profile

(1-Ethyl-1H-pyrrol-2-yl)methanamine, like its parent analog, should be regarded as a corrosive substance. The primary hazard stems from the basicity and reactivity of the primary amine group, which can cause severe chemical burns to skin, eyes, and the respiratory tract.

According to the Globally Harmonized System (GHS) classification for the parent compound, (1H-pyrrol-2-yl)methanamine, the following hazards are identified[1][2]:

-

Skin Corrosion/Irritation: Category 1B. Causes severe skin burns and eye damage[2].

-

Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage[2].

The causality behind this classification lies in the amine's ability to hydrolyze tissues and denature proteins upon contact, leading to rapid and severe tissue damage.

GHS Hazard Visualization

The following diagram illustrates the GHS classification based on the available data.

Caption: GHS Hazard Profile for (1-Ethyl-1H-pyrrol-2-yl)methanamine.

Physicochemical Properties and Stability

While experimental data for the ethylated compound is scarce, the following table summarizes key properties, with data for the parent compound provided for reference. The ethyl group will slightly increase the molecular weight and likely the boiling point while decreasing the polarity and water solubility compared to the parent amine.

| Property | Value (Estimated for Ethyl derivative) | Value (Parent: (1H-pyrrol-2-yl)methanamine) | Data Source |

| Molecular Formula | C₇H₁₂N₂ | C₅H₈N₂ | - |

| Molecular Weight | 124.19 g/mol | 96.13 g/mol | PubChem[2] |

| Appearance | Colorless to yellow liquid (Expected) | Liquid | Sigma-Aldrich[1] |

| Boiling Point | Not Determined | Not Determined | - |

| InChI Key | Not Determined | YXMWGHKZTMANIJ-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Chemical Stability and Reactivity

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides[3]. The amine group will react exothermically with acids in a neutralization reaction.

-

Hazardous Decomposition Products: Combustion will produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides[4].

Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols requires that engineering controls are prioritized, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All handling of (1-Ethyl-1H-pyrrol-2-yl)methanamine must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors[3].

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area[5].

Personal Protective Equipment (PPE)

The choice of PPE is critical for preventing contact. The following table details the required PPE.

| Body Part | Protection | Standard | Rationale |

| Eyes/Face | Safety goggles and face shield | ANSI Z87.1 | Protects against splashes of the corrosive liquid. |

| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | EN 374 | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated[6]. |

| Body | Laboratory coat, chemical-resistant apron | - | Provides a barrier against accidental spills. |

Workflow for Safe Handling and Dispensing

The following diagram outlines the mandatory workflow for handling the material.

Caption: Step-by-step workflow for safe handling of corrosive amines.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Causality and Notes |

| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | Vapors are corrosive to the respiratory tract. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled[3]. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. | Rapidly removes the corrosive agent to minimize tissue damage. Contaminated clothing must be washed before reuse[3]. |

| Eye Contact | Immediately rinse cautiously with water for several minutes (at least 15). Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | Extensive irrigation is necessary to neutralize and flush the chemical from the delicate eye tissues to prevent permanent damage[3][7]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. The corrosive nature of the substance makes this a critical instruction[3]. |

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation, working upwind of the spill if possible.

-

Contain: Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.

-

Neutralize (with caution): For small spills, cautious neutralization with a weak acid (e.g., citric acid solution) can be considered by trained personnel.

-

Collect: Collect the absorbed material using non-sparking tools into a designated, labeled waste container.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

-

Dispose: Dispose of waste in accordance with local, state, and federal regulations[8].

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area[8]. Keep away from incompatible materials such as acids and oxidizing agents[7]. The storage area should be a designated flammables or corrosives cabinet. Store locked up[3].

-

Disposal: Disposal of this chemical must be handled as hazardous waste. It should be disposed of through a licensed waste disposal company. Do not allow the material to enter drains or waterways. All local, regional, and national regulations must be followed[9].

References

-

(1H-pyrrol-2-yl)methanamine | C5H8N2 | CID 10996966 - PubChem. [Link]

-

SAFETY DATA SHEET Section 1. Identification Section 2. Hazards identification - Axalta. [Link]

-

SAFETY DATA SHEET - Chem Service. [Link]

-

Material Safety Data Sheet - Biotage. [Link]

-

SAFETY DATA SHEET - ADAMA. [Link]

-

SAFETY DATA SHEET - Nyco Products Company. [Link]

Sources

- 1. (1H-pyrrol-2-yl)methanamine | 64608-72-6 [sigmaaldrich.com]

- 2. (1H-pyrrol-2-yl)methanamine | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. biotage.com [biotage.com]

- 6. nycoproducts.com [nycoproducts.com]

- 7. fishersci.com [fishersci.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. axalta.com [axalta.com]

Molecular weight and formula of 1-Ethyl-2-aminomethylpyrrole

An In-Depth Technical Guide to 1-Ethyl-2-aminomethylpyrrolidine: Synthesis, Applications, and Physicochemical Properties

Authored by a Senior Application Scientist

Foreword: This guide provides a comprehensive technical overview of 1-Ethyl-2-aminomethylpyrrolidine, a versatile chiral amine with significant applications in pharmaceutical synthesis and asymmetric organocatalysis. A critical point of clarification is the distinction between the aromatic "pyrrole" and the saturated "pyrrolidine" ring systems. While the query specifies "pyrrole," the vast body of published research, synthesis protocols, and commercial availability corresponds to the saturated analogue, 1-Ethyl-2-aminomethylpyrrolidine . This document will therefore focus on this well-documented and industrially relevant compound, exploring its synthesis, properties, and pivotal role in modern chemistry.

Core Molecular Identity and Physicochemical Characteristics

1-Ethyl-2-aminomethylpyrrolidine is a chiral diamine built upon a five-membered saturated nitrogen heterocycle. Its structure features an ethyl group on the ring's nitrogen atom and an aminomethyl substituent at the adjacent carbon (C2). The chirality at the C2 position is of paramount importance, as the individual enantiomers, (S)- and (R)-1-Ethyl-2-aminomethylpyrrolidine, serve distinct roles, particularly in stereoselective synthesis.

The compound is most widely recognized as a key intermediate in the synthesis of substituted benzamide drugs, such as Levosulpiride and Amisulpride, which are used as antipsychotic and prokinetic agents.[1][2]

Quantitative Data Summary

The fundamental physicochemical properties of 1-Ethyl-2-aminomethylpyrrolidine are summarized in the table below. It is important to note that slight variations in reported values can occur due to different experimental conditions and purity levels.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂ | [][4] |

| Molecular Weight | 128.22 g/mol | [][4][5] |

| CAS Number | 26116-12-1 (Racemate) | [2] |

| 22795-99-9 ((S)-enantiomer) | [][4] | |

| 22795-97-7 ((R)-enantiomer) | [6] | |

| Appearance | Clear colorless to faintly yellow liquid | [] |

| Boiling Point | 58-60 °C @ 16 mmHg | [2] |

| 150-151 °C @ 50 mmHg | [] | |

| Density | 0.884 - 0.919 g/mL at 25 °C | [2][][4] |

| Refractive Index (n²⁰/D) | ~1.467 | [2][4] |

| Solubility | Soluble in chloroform and methanol; slightly soluble in water. | [] |

| Storage Conditions | Store sealed in a dry, inert atmosphere at room temperature. | [] |

Chiral Relationship Diagram

The relationship between the racemic mixture and its constituent enantiomers is fundamental to its application.

Caption: Racemic 1-Ethyl-2-aminomethylpyrrolidine and its resolved enantiomers.

Strategic Synthesis Methodologies

The synthesis of 1-Ethyl-2-aminomethylpyrrolidine is well-established, with several routes developed to optimize yield, purity, and industrial scalability. The choice of method often depends on the desired stereochemistry and the available starting materials.

Method A: Catalytic Hydrogenation of a Nitroalkene

This is a robust and frequently cited method for producing the pyrrolidine core, particularly for pharmaceutical applications.[1] The process begins with 1-ethyl-2-pyrrolidinone, which is converted to the key intermediate, 1-ethyl-2-nitromethylenepyrrolidine. The final step involves the catalytic reduction of this nitroalkene.

Causality of Experimental Choices:

-

Catalyst Selection: Raney Nickel is a cost-effective and highly active catalyst for nitro group reductions.[1][7] Alternatively, palladium-on-carbon (Pd/C) can be used, sometimes in concert with additives like carbon dioxide, to enhance selectivity and yield by minimizing side reactions such as hydrolysis and resinification.[1]

-

Solvent: Methanol or aqueous solutions are common solvents, chosen for their ability to dissolve the reactants and facilitate interaction with the solid catalyst surface.[1][7]

-

Reaction Conditions: The hydrogenation is typically performed at room temperature and atmospheric or slightly elevated pressure, making it a relatively mild and controllable transformation.[1][7]

Experimental Protocol (Illustrative):

-

Charge a hydrogenation vessel with 1-ethyl-2-nitromethylenepyrrolidine dissolved in methanol.

-

Add a catalytic amount of Raney Nickel (e.g., 5-10% by weight) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) and maintain vigorous stirring.

-

Monitor the reaction by observing hydrogen uptake until the theoretical amount has been consumed.

-

Upon completion, carefully vent the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield 1-Ethyl-2-aminomethylpyrrolidine.

Caption: Workflow for the synthesis via catalytic hydrogenation.

Method B: Reductive Amination of an Aldehyde

An alternative strategy involves the reductive amination of 1-ethyl-1H-pyrrole-2-carboxaldehyde. This method builds the aminomethyl group directly onto a pre-formed ethyl-pyrrole ring, which is subsequently saturated.

Causality of Experimental Choices:

-

Reaction Type: This one-pot reaction combines hydrogenation of the pyrrole ring and reductive amination of the aldehyde.[2]

-

Reagents: Liquid ammonia serves as the nitrogen source for the amine. The palladium-on-carbon catalyst is effective for both ring saturation and the reduction of the imine intermediate formed from the aldehyde and ammonia.[2]

-

Conditions: The reaction requires elevated temperature (e.g., 95°C) and pressure (e.g., 35 kg hydrogen) to drive both the ring hydrogenation and the reductive amination to completion.[2]

Applications in Drug Development and Asymmetric Synthesis

The utility of 1-Ethyl-2-aminomethylpyrrolidine is primarily driven by its application as a chiral building block and a catalyst.

A. Keystone Intermediate for Substituted Benzamide Drugs

The (S)-enantiomer is a critical precursor for the synthesis of Levosulpiride, an antipsychotic and prokinetic agent. The pyrrolidine moiety is crucial for the pharmacological activity of the final molecule. The synthesis involves acylating the primary amine of (S)-1-Ethyl-2-aminomethylpyrrolidine with a substituted benzoic acid derivative.

Caption: Pharmaceutical synthesis pathway from the chiral intermediate.

B. Proline-Based Asymmetric Organocatalyst

(S)-1-Ethyl-2-aminomethylpyrrolidine functions as a highly effective proline-based organocatalyst.[] Such catalysts are prized in modern organic synthesis for their ability to create chiral molecules with high enantioselectivity without using metal-based catalysts.

Mechanism of Action: The catalyst operates by forming a nucleophilic enamine or a chiral iminium ion intermediate with a carbonyl substrate (an aldehyde or ketone). The inherent chirality of the pyrrolidine scaffold directs the subsequent attack of an electrophile to one face of the intermediate, thereby controlling the stereochemical outcome of the reaction. This mechanism is central to its success in powerful asymmetric transformations, including:

-

Aldol Reactions

-

Mannich Reactions

-

Michael Additions []

The expertise lies in understanding that the structural rigidity of the pyrrolidine ring and the specific stereochemistry at C2 create a well-defined chiral environment, which is the ultimate source of the reaction's stereocontrol.

Safety, Handling, and Spectroscopic Data

Safety Profile: 1-Ethyl-2-aminomethylpyrrolidine is classified as a flammable liquid and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be used when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Analytical Characterization: The identity and purity of the compound are confirmed using standard analytical techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to verify the molecular structure.[5][6]

-

Mass Spectrometry: Confirms the molecular weight and fragmentation pattern.[5][6]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H and C-N bonds.[5]

-

Chiral Analysis: For enantiomerically pure samples, optical rotation is a key parameter to measure enantiomeric purity.[4]

Concluding Remarks

1-Ethyl-2-aminomethylpyrrolidine stands out as a high-value chemical entity, bridging the gap between industrial pharmaceutical production and advanced academic research. Its importance as a non-negotiable building block for essential medicines like Levosulpiride is well-documented. Furthermore, its role as an organocatalyst highlights the power of small, chiral molecules to drive complex and stereoselective reactions, aligning with the principles of green and efficient chemistry. The continued exploration of the pyrrolidine scaffold, inspired by compounds like this, promises further innovation in drug discovery and synthetic methodology.[8][9]

References

- Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.

- (S)-1-ethyl-2-aminomethylpyrrolidine. BOC Sciences.

- 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1. ChemicalBook.

- Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.

- United States P

- (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine 96% | 22795-99-9. Sigma-Aldrich.

- Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents. PubMed.

- Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Medium.

- (R)-(+)-2-aminomethyl-1-ethylpyrrolidine(22795-97-7) 1H NMR. ChemicalBook.

- 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295. PubChem.

- 2-(Aminomethyl)-1-ethylpyrrolidine 97% | 26116-12-1. Sigma-Aldrich.

Sources

- 1. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]

- 2. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]

- 4. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine 96 22795-99-9 [sigmaaldrich.com]

- 5. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(+)-2-AMINOMETHYL-1-ETHYLPYRROLIDINE(22795-97-7) 1H NMR spectrum [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

Literature review of 1-ethyl pyrrole derivatives in medicinal chemistry

This guide serves as a comprehensive technical review of 1-Ethyl Pyrrole Derivatives in medicinal chemistry. It synthesizes current literature on their synthesis, pharmacological applications, and structure-activity relationships (SAR), distinguishing clearly between N-ethylated pyrroles and ethyl-ester functionalized pyrroles.

Executive Summary

The pyrrole ring is a privileged scaffold in drug discovery, present in blockbusters like Atorvastatin and Sunitinib. Within this class, 1-ethyl pyrrole derivatives (where the ethyl group is attached to the nitrogen, N-ethyl) represent a specific subclass utilized to modulate lipophilicity (

While N-methyl groups are more common in nature, the 1-ethyl substituent is frequently employed in synthetic medicinal chemistry to:

-

Increase Lipophilicity: Enhancing membrane permeability compared to N-H or N-methyl analogs.

-

Fill Hydrophobic Pockets: Targeting specific hydrophobic regions in enzymes (e.g., COX-1/2, Tubulin) that are too large for a methyl group but too small for a phenyl ring.

-

Modulate Reactivity: Acting as a stable blocking group for the pyrrole nitrogen, preventing H-bond donation while retaining aromaticity.

This guide focuses on two primary pharmacophores: 1-ethyl-2-substituted pyrroles (antimicrobial/analgesic) and 1-ethyl-pyrrole-2,5-diones (maleimides, anticancer).

Chemical Space & Synthesis Strategies

Synthesizing 1-ethyl pyrroles requires overcoming the weak nucleophilicity of the pyrrole nitrogen or constructing the ring with the ethyl group pre-installed.

Core Synthetic Pathways

Method A: Paal-Knorr Condensation (De Novo Synthesis)

The most robust method for generating 1-ethyl pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with ethylamine.

-

Mechanism: Acid-catalyzed cyclization where ethylamine attacks the carbonyl carbons, followed by dehydration.

-

Advantages: High regioselectivity; tolerates diverse functional groups on the carbon backbone.[1]

Method B: Clauson-Kaas Reaction

Used to synthesize 1-ethyl pyrrole from 2,5-dimethoxytetrahydrofuran and ethylamine.

-

Utility: Best for making the unsubstituted 1-ethylpyrrole core, which is then functionalized via electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation).

Method C: N-Alkylation (Direct Functionalization)

Direct alkylation of 1H-pyrrole using ethyl iodide/bromide and a strong base (NaH or KOH).

-

Challenge: Pyrrole is a weak acid (

). Requires anhydrous conditions to prevent polymerization. -

Selectivity: Can lead to C-alkylation side products if "soft" electrophiles are used without hard bases.

Visualization: Synthesis Logic Flow

Caption: Comparison of De Novo (Paal-Knorr) vs. Direct Alkylation routes for 1-ethyl pyrrole synthesis.

Pharmacological Applications

Anticancer Agents (Tubulin & Kinase Inhibitors)

1-Ethyl pyrrole derivatives, particularly 1-ethyl-pyrrole-2,5-diones (N-ethyl maleimides) , function as potent cytotoxic agents.

-

Mechanism: These compounds often act as Michael acceptors, covalently binding to cysteine residues in critical proteins (e.g., Tubulin, Thioredoxin reductase).

-

Key Finding: Tri-(1-ethyl-pyrrole-2,5-dione) amine derivatives have shown efficacy in disrupting microtubule dynamics, leading to G2/M cell cycle arrest.

-

SAR Insight: The N-ethyl group provides optimal steric bulk to fit into the colchicine-binding site of tubulin, whereas larger groups (propyl, benzyl) often reduce potency due to steric clashes.

Antimicrobial & Antitubercular Activity

While many antitubercular pyrroles are ethyl esters (e.g., ENBHEDPC , which mimics Ethambutol), true N-ethyl pyrroles have emerged in antifungal research.

-

Target: Lanosterol 14

-demethylase (CYP51). -

Lead Compounds: 1-Ethyl-2-acetylpyrrole derivatives (often chalcones) show moderate activity against Candida albicans.

-

Distinction: The N-ethyl group prevents the pyrrole nitrogen from acting as a hydrogen bond donor, forcing the molecule to rely on hydrophobic interactions and

-

Anti-inflammatory (COX Inhibitors)

Derivatives of 1-ethyl-2-arylpyrrole have been designed as bioisosteres of Indomethacin.

-

Activity: Selective COX-2 inhibition.

-

Data: 1-Ethyl-3,4-dicarboximide derivatives demonstrated significant analgesic activity in phenylbenzoquinone-induced writhing assays, with some analogs showing

values comparable to aspirin.

Summary of Biological Activity

| Therapeutic Area | Scaffold Type | Target / Mechanism | Key SAR Feature |

| Anticancer | 1-Ethyl-pyrrole-2,5-dione | Tubulin Polymerization / Cysteine Alkylation | N-Ethyl balances reactivity and permeability. |

| Antitubercular | Pyrrole-2-carboxylate* | Cell Wall (Arabinogalactan synthesis) | Note: Often C-ethyl ester, not N-ethyl. |

| Analgesic | 1-Ethyl-3,4-dicarboximide | COX-1 / COX-2 Inhibition | N-Ethyl improves lipophilicity over N-H. |

| Flavoring | 1-Ethyl-2-acetylpyrrole | Olfactory Receptors | "Nutty/Roasted" note; GRAS status. |

Structure-Activity Relationship (SAR) & Metabolism

The "Ethyl vs. Methyl" Trade-off

Replacing an N-methyl group with an N-ethyl group is a standard medicinal chemistry tactic, but it comes with specific consequences:

-

Metabolic Liability (N-Dealkylation):

-

The N-ethyl group is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (CYP450).

-

Pathway: Hydroxylation at the

-carbon of the ethyl group forms an unstable hemiaminal, which collapses to release acetaldehyde and the free N-H pyrrole. -

Note: This can be advantageous if the N-H pyrrole is the active metabolite, but detrimental if the N-ethyl group is required for binding.

-

-

Lipophilicity (

):-

N-Ethyl adds approx. +0.5 to the

compared to N-Methyl. This is critical for crossing the Blood-Brain Barrier (BBB) in CNS-active agents but may reduce solubility.

-

Visualization: Metabolic Instability of N-Ethyl

Caption: Oxidative N-dealkylation pathway of 1-ethyl pyrroles yielding acetaldehyde.

Experimental Protocols

Protocol A: Synthesis of 1-Ethylpyrrole-2,5-dione (N-Ethylmaleimide Scaffold)

A representative protocol for generating the bioactive maleimide core.

Reagents: Maleic anhydride (10 mmol), Ethylamine (10 mmol), Zinc Chloride (

-

Amic Acid Formation: Dissolve maleic anhydride (0.98 g) in dry benzene (20 mL). Add ethylamine (0.45 g) dropwise at 0°C. Stir for 1 hour at room temperature. The intermediate N-ethylmaleamic acid will precipitate.

-

Cyclization: Add

(1.4 g) and HMDS (2.4 mL) to the suspension. Reflux the mixture for 3 hours. -

Work-up: Cool to room temperature. Wash with 0.1 N HCl (2 x 20 mL) to remove zinc salts and excess amine. Wash organic layer with brine.

-

Purification: Dry over

, concentrate in vacuo. Purify via silica gel column chromatography (Hexane:EtOAc 8:2). -

Yield: Expect ~75-85% of 1-ethyl-1H-pyrrole-2,5-dione as a colorless oil/solid.

Protocol B: General Paal-Knorr Synthesis of 1-Ethyl-2,5-dimethylpyrrole

Standard method for creating the aromatic pyrrole ring.

Reagents: Hexane-2,5-dione (10 mmol), Ethylamine (12 mmol), Acetic Acid (cat.), Ethanol.

-

Mixing: In a round-bottom flask, combine hexane-2,5-dione (1.14 g) and ethylamine (70% aq. solution, 0.8 mL) in Ethanol (15 mL).

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat to reflux (80°C) for 4 hours. Monitor via TLC (disappearance of diketone).

-

Isolation: Pour reaction mixture into ice-cold water (50 mL). The product, 1-ethyl-2,5-dimethylpyrrole , will separate as an oil or precipitate.

-

Extraction: Extract with Dichloromethane (DCM). Wash with

to neutralize acid. -

Characterization:

NMR (CDCl3):

Future Outlook

The future of 1-ethyl pyrrole derivatives lies in hybrid pharmacophores .

-

PROTACs: Using the 1-ethyl pyrrole moiety as a linker attachment point for Proteolysis Targeting Chimeras.

-

Covalent Inhibitors: Exploiting the 1-ethyl-pyrrole-2,5-dione (maleimide) core to target non-catalytic cysteines in drug-resistant kinases.

-

Metabolic Stabilization: Deuteration of the ethyl group (

) to suppress the dealkylation liability while maintaining lipophilicity.

References

-

Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). Source: PMC (NIH). URL:[Link]

-

Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors. Source: Bioorganic & Medicinal Chemistry.[2][3] URL:[Link]

-

1-Ethyl-2-acetyl pyrrole (Flavoring Agent Status). Source: PubChem / JECFA. URL:[Link]

-

Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone. (Case study on N-ethyl dealkylation). Source: MDPI Molecules. URL:[Link]

Sources

Reductive amination procedures for (1-Ethyl-1H-pyrrol-2-yl)methanamine

An In-Depth Guide to the Reductive Amination of 1-Ethyl-1H-pyrrole-2-carbaldehyde for the Synthesis of (1-Ethyl-1H-pyrrol-2-yl)methanamine

Abstract

This technical guide provides detailed application notes and protocols for the synthesis of (1-Ethyl-1H-pyrrol-2-yl)methanamine, a valuable amine building block in medicinal chemistry and drug development. The primary focus is on the reductive amination of its precursor, 1-ethyl-1H-pyrrole-2-carbaldehyde. This document explores the underlying mechanisms, compares key methodologies, and offers step-by-step experimental procedures tailored for researchers and scientists. The protocols emphasize safety, efficiency, and reproducibility, drawing upon established chemical principles to explain the rationale behind procedural choices.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most powerful and versatile methods for the synthesis of primary, secondary, and tertiary amines.[1][2][3] The transformation is fundamental in pharmaceutical and agrochemical research, where the controlled formation of carbon-nitrogen bonds is paramount. The reaction proceeds through a two-stage sequence within a single pot: the initial condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, followed by the immediate reduction of this intermediate to the corresponding amine.[4] This method elegantly avoids the common issue of overalkylation often encountered with direct amine alkylation using alkyl halides.[4]

The target molecule, (1-Ethyl-1H-pyrrol-2-yl)methanamine, is synthesized from 1-ethyl-1H-pyrrole-2-carbaldehyde[5][6][7] and a source of ammonia. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.[8][9] This guide will focus on the most effective and widely adopted protocols for this specific transformation.

Synthetic Workflow Overview

The synthesis of the target amine begins with the formylation of 1-ethylpyrrole, typically via a Vilsmeier-Haack reaction, to produce the key aldehyde intermediate. This aldehyde is then subjected to reductive amination to yield the final product.

Caption: High-level synthetic workflow.

The Mechanism of Reductive Amination

The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde. This forms a carbinolamine intermediate, which then dehydrates under mildly acidic conditions to form a protonated imine, known as an iminium ion.[1][8] This iminium ion is highly electrophilic and is readily reduced by a hydride-based reducing agent to furnish the final primary amine.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 3. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1-Ethyl-1H-pyrrole-2-carbaldehyde | CAS 2167-14-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 1H-Pyrrole-2-carboxaldehyde, 1-ethyl- [webbook.nist.gov]

- 7. 1-Ethyl-2-pyrrolecarboxaldehyde | C7H9NO | CID 579338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

Preparation of Biologically Active Schiff Bases from (1-Ethyl-1H-pyrrol-2-yl)methanamine: A Comprehensive Guide for Researchers

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from (1-ethyl-1H-pyrrol-2-yl)methanamine. This class of compounds holds significant promise in medicinal chemistry due to the versatile reactivity of the pyrrole nucleus and the diverse biological activities exhibited by the resulting imines. This document offers detailed experimental protocols, an exploration of the underlying chemical principles, and a discussion of the therapeutic potential of these novel compounds.

Introduction: The Significance of Pyrrole-Based Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation of a primary amine with an aldehyde or ketone. The pyrrole ring is a prominent heterocyclic scaffold found in numerous natural products and pharmacologically active compounds, imparting unique electronic and steric properties.[1][2] The incorporation of the (1-ethyl-1H-pyrrol-2-yl)methanamine moiety into a Schiff base structure can lead to compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[3][4][5] The ethyl group at the N-1 position of the pyrrole ring enhances lipophilicity, which can be advantageous for cell membrane permeability and bioavailability.

The synthesis of these compounds is typically straightforward, often involving a one-pot reaction with high yields. This guide will detail two common synthetic approaches: conventional heating and microwave-assisted synthesis, allowing researchers to choose the most suitable method for their laboratory setup and desired outcomes.

Synthesis of Schiff Bases from (1-Ethyl-1H-pyrrol-2-yl)methanamine

The core of the synthesis involves the nucleophilic attack of the primary amine, (1-ethyl-1H-pyrrol-2-yl)methanamine, on the carbonyl carbon of an aromatic aldehyde, followed by dehydration to form the imine. The choice of the aromatic aldehyde is a critical determinant of the final compound's biological activity, allowing for the generation of a diverse library of Schiff bases for screening.

Reaction Scheme

The general reaction for the synthesis of Schiff bases from (1-ethyl-1H-pyrrol-2-yl)methanamine is depicted below. The 'R' group on the aromatic aldehyde can be varied to include a wide range of substituents, such as hydroxyl, methoxy, nitro, or halogen groups, which can modulate the electronic and steric properties of the resulting Schiff base.

Figure 1: General reaction scheme for the synthesis of Schiff bases.

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux

This method is a classic and reliable approach for Schiff base synthesis.

Materials:

-

(1-Ethyl-1H-pyrrol-2-yl)methanamine

-

Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of (1-ethyl-1H-pyrrol-2-yl)methanamine in 30 mL of absolute ethanol.

-

To this solution, add 10 mmol of the substituted aromatic aldehyde.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.

-

Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product will precipitate out of the solution. If no precipitate forms, the solution can be concentrated by rotary evaporation or cooled in an ice bath to induce crystallization.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a vacuum oven or desiccator.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often leads to higher yields compared to conventional heating.[6][7][8]

Materials:

-

(1-Ethyl-1H-pyrrol-2-yl)methanamine

-

Substituted aromatic aldehyde

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

-

Microwave-safe reaction vessel with a screw cap

-

Microwave synthesizer

Procedure:

-

In a 10 mL microwave-safe reaction vessel, combine 1 mmol of (1-ethyl-1H-pyrrol-2-yl)methanamine and 1 mmol of the substituted aromatic aldehyde.

-

Add 3-5 mL of absolute ethanol to the vessel.

-

Add one drop of glacial acetic acid as a catalyst.

-

Seal the vessel with a cap and place it in the microwave synthesizer.

-

Irradiate the mixture at a constant power (e.g., 100-300 W) and temperature (e.g., 80-100 °C) for 5-15 minutes. The optimal time and power should be determined for each specific reaction.

-

After irradiation, cool the vessel to room temperature.

-

The product will typically precipitate upon cooling.

-

Isolate the solid product by vacuum filtration.

-

Wash the product with cold ethanol and dry it under vacuum.

Figure 3: Potential mechanisms of anticancer activity.

Antimicrobial Activity

The imine group in Schiff bases is crucial for their antimicrobial properties. These compounds have shown efficacy against a broad spectrum of bacteria and fungi. [4][5]The proposed mechanism of action involves the chelation of metal ions essential for microbial growth, disruption of the cell wall, and inhibition of enzymes necessary for microbial metabolism. [9]

Enzyme Inhibition

Pyrrole-based Schiff bases have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. The nitrogen atom of the imine group and the pyrrole ring can interact with the active site of these enzymes, leading to their inhibition.

Conclusion

The synthesis of Schiff bases from (1-ethyl-1H-pyrrol-2-yl)methanamine offers a versatile and efficient route to a diverse range of biologically active compounds. The straightforward synthetic protocols, coupled with the potential for significant pharmacological activity, make this class of compounds a rich area for further research and development in medicinal chemistry. This guide provides a solid foundation for researchers to explore the synthesis and applications of these promising molecules.

References

-

Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. (2025). MDPI. Available at: [Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (n.d.). PubMed. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. Available at: [Link]

-

Sustainable synthesis of Schiff base derivatives via an ionic liquid and a microwave-assisted approach: structural, biological, and computational evaluation. (2025). RSC Publishing. Available at: [Link]

-

Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). MDPI. Available at: [Link]

-

Preparation and Characterization of Some Schiff Base Compounds. (2020). ADYU J SCI. Available at: [Link]

-

In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). JOCPR. Available at: [Link]

-

Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. (n.d.). PubMed. Available at: [Link]

-

Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. (n.d.). JOCPR. Available at: [Link]

-

A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. Available at: [Link]

-

Anticancer activity of pyrazole Schiff bases 6a-j. (n.d.). ResearchGate. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF METAL SCHIFF BASE COMPLEXES DERIVED FROM PYRROLE‐2‐CARBALDEHYDE. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Microwave Assisted Synthesis of Pyromellitdiimide Bis Schiff Bases and Evaluation of Their Antimicrobial Activity. (2023). History of Medicine. Available at: [Link]

-

Synthesis and Characterization of Novel Schiff's Bases from Ethylenediamine Tetraacetic Acid Derivatives. (2019). Impactfactor. Available at: [Link]

-

Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. (2020). Scientific Research Publishing. Available at: [Link]

Sources

- 1. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions | MDPI [mdpi.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjlbpcs.com [rjlbpcs.com]

- 6. mdpi.com [mdpi.com]

- 7. Sustainable synthesis of Schiff base derivatives via an ionic liquid and a microwave-assisted approach: structural, biological, and computational eval ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02622A [pubs.rsc.org]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]

Application Notes & Protocols: (1-Ethyl-1H-pyrrol-2-yl)methanamine as a Versatile Ligand in Coordination Chemistry

Abstract

This technical guide provides a comprehensive overview of (1-Ethyl-1H-pyrrol-2-yl)methanamine, a bifunctional pyrrole derivative, and its applications as a ligand in coordination chemistry. We present detailed, field-proven protocols for the multi-step synthesis of the ligand, its subsequent complexation with transition metal ions, and the analytical techniques required for the robust characterization of the resulting coordination compounds. The narrative emphasizes the rationale behind experimental design, offering insights into the ligand's structural nuances and its potential to form diverse metal complexes. This document is intended for researchers in inorganic chemistry, materials science, and drug development who are exploring novel ligand systems for catalysis, bioinorganic modeling, and the development of new materials.

Introduction: The Rationale for Pyrrole-Based Ligands

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in nature, forming the core of vital biomolecules such as heme, chlorophyll, and vitamin B12.[1] In coordination chemistry, the pyrrole moiety offers a unique combination of electronic and steric properties. The pyrrole nitrogen, after deprotonation, can act as a potent anionic N-donor, while the aromatic ring itself can participate in π-stacking interactions. When functionalized with additional donor groups, pyrrole-based systems can act as multidentate ligands, forming stable and well-defined metal complexes.[2][3][4]

(1-Ethyl-1H-pyrrol-2-yl)methanamine is a particularly interesting ligand candidate. It features two potential coordination sites: the primary amine of the methanamine group and the pyrrole nitrogen. This allows it to function as a flexible bidentate (N,N') chelating ligand, forming a stable five-membered ring upon coordination to a metal center. The N-ethyl group provides increased solubility in organic solvents compared to its N-H counterpart and introduces a degree of steric influence that can affect the coordination geometry and reactivity of the resulting metal complex.

Synthesis of (1-Ethyl-1H-pyrrol-2-yl)methanamine Ligand

The synthesis of the title ligand is most effectively achieved through a two-step process starting from commercially available N-ethylpyrrole. The workflow involves an initial formylation reaction followed by reductive amination.

Caption: Synthetic workflow for (1-Ethyl-1H-pyrrol-2-yl)methanamine.

Protocol 2.1: Vilsmeier-Haack Formylation of N-Ethylpyrrole

This reaction introduces a formyl (-CHO) group at the electron-rich C2 position of the pyrrole ring. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is the electrophile in this transformation.[5]

Materials and Reagents:

-

N-Ethylpyrrole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Vilsmeier Reagent Formation: To a three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (1.2 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 eq) dropwise via a syringe or dropping funnel over 30 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.

-

Reaction with N-Ethylpyrrole: Dissolve N-ethylpyrrole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred suspension of the Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated NaHCO₃ solution until the pH is neutral or slightly basic. Caution: Initial quenching can be exothermic and cause gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product, 1-Ethyl-1H-pyrrole-2-carbaldehyde, can be purified by column chromatography on silica gel.

Protocol 2.2: Reductive Amination to the Primary Amine

Reductive amination is a robust method for converting aldehydes into amines.[6][7][8] This protocol uses ammonia as the nitrogen source and sodium borohydride as the reducing agent. The reaction proceeds via the formation of an intermediate imine, which is then reduced to the amine.

Materials and Reagents:

-

1-Ethyl-1H-pyrrole-2-carbaldehyde

-

Ammonia in methanol (7N solution)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: Dissolve 1-Ethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in a 7N solution of ammonia in methanol. Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Caution: NaBH₄ reacts with methanol to produce hydrogen gas.

-

Reaction Progression: After the addition, remove the ice bath and stir the reaction at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with DCM (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent to yield (1-Ethyl-1H-pyrrol-2-yl)methanamine. The product can be further purified by vacuum distillation if necessary.

Table 1: Expected Characterization Data for the Ligand

| Property | Expected Value |

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 124.18 g/mol |

| ¹H NMR (CDCl₃) | δ (ppm): ~6.6 (t, 1H, pyrrole-H5), ~6.1 (t, 1H, pyrrole-H3), ~6.0 (t, 1H, pyrrole-H4), ~4.0 (q, 2H, -CH₂CH₃), ~3.8 (s, 2H, -CH₂NH₂), ~1.5 (s, 2H, -NH₂), ~1.4 (t, 3H, -CH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~135 (pyrrole-C2), ~120 (pyrrole-C5), ~108 (pyrrole-C3), ~106 (pyrrole-C4), ~45 (-CH₂NH₂), ~40 (-CH₂CH₃), ~16 (-CH₂CH₃) |

| IR (thin film) | ν (cm⁻¹): ~3350 (N-H stretch, asym), ~3280 (N-H stretch, sym), ~2970 (C-H stretch), ~1600 (N-H bend) |

| MS (ESI+) | m/z: 125.10 [M+H]⁺ |

Coordination Chemistry: Synthesis of a Representative Metal Complex

(1-Ethyl-1H-pyrrol-2-yl)methanamine readily forms complexes with a variety of transition metals. The following is a general protocol for the synthesis of a dichlorido complex with a divalent metal ion (e.g., Cu(II), Ni(II), Pd(II)), where the ligand acts as a neutral bidentate donor.

Caption: General workflow for metal complex synthesis.

Protocol 3.1: Synthesis of a Bis(ligand)metal(II) Dichloride Complex

Causality: Ethanol or methanol are often chosen as solvents due to their ability to dissolve both the metal salt and the organic ligand, facilitating the reaction. The stoichiometry is set at 2:1 (ligand:metal) to favor the formation of a bis-chelated complex.

Materials and Reagents:

-

(1-Ethyl-1H-pyrrol-2-yl)methanamine

-

A metal(II) chloride hydrate (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O)

-

Ethanol or Methanol

Procedure:

-

Ligand Solution: Dissolve (1-Ethyl-1H-pyrrol-2-yl)methanamine (2.0 eq) in 20 mL of ethanol in a round-bottom flask.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride hydrate (1.0 eq) in 10 mL of ethanol. Gentle heating may be required to fully dissolve the salt.

-

Complexation: Add the metal salt solution dropwise to the stirred ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed immediately.

-

Reaction Completion: Stir the mixture for 2-4 hours at room temperature or with gentle heating (~50 °C) to ensure complete complexation.

-

Isolation: If a precipitate has formed, cool the mixture and collect the solid by vacuum filtration. Wash the solid with cold ethanol and then a non-polar solvent like diethyl ether to remove any unreacted ligand.

-

Crystallization: If no precipitate forms, reduce the volume of the solvent under reduced pressure. The complex can then be crystallized by slow evaporation or by vapor diffusion of an anti-solvent (e.g., diethyl ether or hexane).

Characterization of Metal Complexes

A multi-technique approach is essential to fully elucidate the structure and properties of the newly synthesized complexes.

Table 2: Key Analytical Techniques and Expected Observations

| Technique | Information Gained & Expected Changes upon Coordination |

| FT-IR Spectroscopy | Confirmation of Binding: Shifts in the N-H stretching and bending frequencies (~3300-3000 cm⁻¹ and ~1600 cm⁻¹) of the amine group indicate its involvement in coordination. Appearance of new low-frequency bands (< 500 cm⁻¹) corresponding to Metal-Nitrogen (M-N) vibrations. |

| ¹H NMR Spectroscopy | Structural Information in Solution: For diamagnetic complexes (e.g., Ni(II) square planar, Pd(II)), coordination causes downfield shifts of the pyrrole and methanamine protons due to the deshielding effect of the metal center. Broadening of signals can also occur. |

| UV-Vis Spectroscopy | Electronic Properties: Appearance of d-d transition bands in the visible region for transition metal complexes, which are characteristic of the metal ion and its coordination geometry. Intense charge-transfer bands (Ligand-to-Metal or Metal-to-Ligand) may appear in the UV region. |

| Mass Spectrometry | Confirmation of Composition: ESI-MS can confirm the mass of the complex cation (e.g., [M(Ligand)₂Cl]⁺), providing evidence for the stoichiometry of the complex in solution. |

| Elemental Analysis | Purity and Stoichiometry: Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the proposed formula of the complex to confirm its bulk purity and empirical formula. |

| X-ray Crystallography | Definitive Structure: Provides unambiguous 3D structural information, including the metal's coordination number, geometry (e.g., octahedral, square planar), bond lengths (M-N, M-Cl), and bond angles. This is the gold standard for structural characterization. |

Potential Applications and Future Directions

The versatility of the (1-Ethyl-1H-pyrrol-2-yl)methanamine ligand opens up several avenues for research and development:

-

Homogeneous Catalysis: Complexes of palladium, nickel, and copper with this ligand could be screened for catalytic activity in C-C and C-N cross-coupling reactions. The bidentate chelate can stabilize the metal center, potentially leading to robust and efficient catalysts.

-

Bioinorganic Chemistry: Iron and cobalt complexes could serve as structural or functional models for metalloenzymes. The biological activity of the complexes themselves could also be explored, as many metal complexes with nitrogen-donor ligands exhibit antimicrobial or anticancer properties.[9]

-

Materials Science: The ligand could be incorporated into larger, multi-metallic structures or polymers. The resulting materials may possess interesting magnetic, optical, or electronic properties suitable for sensor or device applications.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Werkmeister, S., et al. (2015). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemCatChem. Available at: [Link]

-

Tale, R. H., et al. (2013). Synthesis of Primary Amines by One-Pot Reductive Amination of Aldehydes. Synthetic Communications. Available at: [Link]

-

Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Available at: [Link]

-

Der Pharma Chemica. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Available at: [Link]

-

MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

-

Coffin, A. R., et al. (2006). Regiocontrolled synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides. The Journal of Organic Chemistry. Available at: [Link]

-

Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters. Available at: [Link]

-

ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Available at: [Link]

-

ResearchGate. (2019). Zinc Complexes with Tridentate Pyridyl‐Pyrrole Ligands and their Use as Catalysts in CO2 Fixation into Cyclic Carbonates. Available at: [Link]

-

ResearchGate. (n.d.). New pyrrole-based ligand for first row transition metal complexes. Available at: [Link]

-

PubChem. (n.d.). (1H-pyrrol-2-yl)methanamine. Retrieved from [Link]

-

ACS Publications. (2017). A Pyrrole-Based Pincer Ligand Permits Access to Three Oxidation States of Iron in Organometallic Complexes. Available at: [Link]

-

Wiley Online Library. (2021). Pyrrole-based pincer ligands containing iminophosphorane moieties and their coordination chemistry with group 1 metals and magnesium. Available at: [Link]

-

National Institutes of Health. (2024). Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. Available at: [Link]

-

MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available at: [Link]

-

PubMed. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. Available at: [Link]

- Google Patents. (n.d.). CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.

-

ACS Publications. (2023). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Available at: [Link]

-

MDPI. (n.d.). (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Available at: [Link]

-

The Good Scents Company. (n.d.). 1-ethyl-2-acetyl pyrrole. Retrieved from [Link]

-

ResearchGate. (2021). Pyrrole‐based pincer ligands containing iminophosphorane moieties and their coordination chemistry with group 1 metals and magnesium. Available at: [Link]

-

PubChem. (n.d.). 2-Aminomethyl-1-ethylpyrrolidine. Retrieved from [Link]

-

MDPI. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Available at: [Link]

-

UJ Content. (2024). QUESTION 1[10] 1.1. Given the following systematic names, give the formula of each coordination compound. Available at: [Link]

Sources

- 1. Application of Pyrrole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Preventing oxidation of (1-Ethyl-1H-pyrrol-2-yl)methanamine during storage

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support center for (1-Ethyl-1H-pyrrol-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of compound stability, specifically preventing oxidation during storage. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity of your experiments.

(1-Ethyl-1H-pyrrol-2-yl)methanamine is a bifunctional molecule containing an electron-rich pyrrole ring and a primary amine. Both moieties are susceptible to oxidation, which can lead to discoloration (e.g., turning yellow, brown, or black), polymerization, and the formation of impurities that can compromise your experimental results.[1][2] This guide offers a multi-layered approach to ensure the long-term stability of your compound.

Part 1: Quick Troubleshooting & FAQs

This section addresses the most common observations and questions regarding the degradation of (1-Ethyl-1H-pyrrol-2-yl)methanamine.

Q1: My sample of (1-Ethyl-1H-pyrrol-2-yl)methanamine has turned yellow/brown. Is it still usable?

A: Discoloration is a primary indicator of oxidation.[3] The appearance of a yellow or brown hue suggests the formation of oxidized oligomers or polymers. While the compound may not be entirely degraded, the presence of these impurities can significantly impact reaction outcomes and analytical results. It is strongly recommended to purify the material (e.g., by distillation or chromatography under inert atmosphere) before use. For critical applications, using a fresh, unoxidized lot is the safest approach.

Q2: I stored my sample in the freezer, but it still changed color. Why?

A: While low temperatures slow down reaction rates, they do not stop oxidation entirely.[4] Oxidation is primarily driven by the presence of oxygen.[2] If the container was opened in the air, or if the headspace of the vial contains air, oxidation will proceed, albeit more slowly. Furthermore, repeated freeze-thaw cycles can introduce atmospheric moisture upon opening the cold container, which can also accelerate degradation.[5]

Q3: What is the single most important factor in preventing oxidation of this compound?

A: The rigorous exclusion of atmospheric oxygen.[6][7] This is more critical than temperature or light exclusion, although those factors are also important. Achieving an oxygen-free environment requires the use of inert gas techniques.

Q4: Can I add an antioxidant to my sample for long-term storage?

A: Yes, this is a viable strategy, particularly for bulk storage. Antioxidants function by scavenging the free radicals that propagate the oxidation chain reaction.[2][8] However, the choice of antioxidant is critical, as it must not interfere with your downstream applications. A table of potential antioxidants is provided in the "In-Depth Guide" section.

Part 2: In-Depth Troubleshooting Guide

This section explores specific issues and provides comprehensive solutions based on established chemical principles.

Issue 1: Rapid Discoloration After Opening a New Bottle

-

Root Cause: The compound is highly sensitive to air. The moment the seal is broken, autoxidation begins.[9][10] This process can be initiated by oxygen, light, and trace metal impurities.[10] The pyrrole ring and the primary amine are both susceptible to oxidative degradation.[1][11]

-

Preventative Protocol:

-

Work Under Inert Atmosphere: Never handle the neat compound in the open air. Use a glovebox or a Schlenk line flushed with an inert gas like argon or high-purity nitrogen.[12][13][14] Argon is denser than air and provides an excellent protective blanket.[5]

-

Use Proper Transfer Techniques: Employ gas-tight syringes or cannulas for transferring the liquid.[14][15] Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove adsorbed moisture and air.[16]

-